N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide typically involves multi-component reactions (MCRs). One common method is the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of a base such as piperidine . This method is advantageous due to its simplicity, efficiency, and environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of photochromic dyes and other functional materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme 5-lipoxygenase, which plays a role in the inflammatory response . Additionally, its cytotoxic effects on cancer cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide: A photochromic dye with similar structural features.
2H-benzo[f]chromene-2-thiones: Compounds with antimicrobial activities.
2H-benzo[f]chromen-2-ones: Compounds with potential therapeutic applications.
Uniqueness
N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide stands out due to its unique combination of a chromene core with an imino and carboxamide functional group
Properties
Molecular Formula |
C20H13ClN2O2 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-iminobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-7-3-4-8-17(16)23-20(24)15-11-14-13-6-2-1-5-12(13)9-10-18(14)25-19(15)22/h1-11,22H,(H,23,24) |
InChI Key |
SKFPMOHGBADEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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